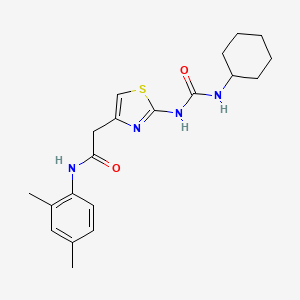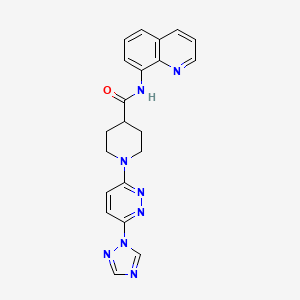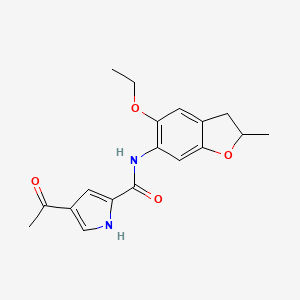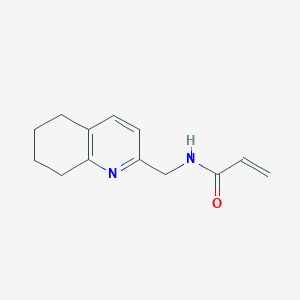
2-(4-(2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “[2-oxo-2-(phenethylamino)ethyl] 2,4-dioxo-1H-pyrimidine-6-carboxylate” contains a total of 39 bonds; 24 non-H bonds, 11 multiple bonds, 7 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ester (aliphatic), 1 secondary amide (aliphatic), 1 urea (-thio) derivative, and 1 imide (-thio) .
Molecular Structure Analysis
High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of the compound have been created based on quantum chemical computations .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
The synthesis and evaluation of amino and acetyl amino derivatives of dihydro-3H- dibenz[de,h]isoquinoline-1,3-diones revealed a strong dependence on the substitution position for their antitumor potency. Certain derivatives demonstrated significantly higher potency against tumor cells compared to the unsubstituted parent compound, azonafide, indicating potential for enhanced antitumor activity through chemical modification (S. M. Sami et al., 1995).
Antimicrobial Activity
The synthesis of beta-[2-(alkoxyethyl)oxy]- and beta-[[2-(N,N-dialkylamino)ethyl]oxy]acetamides containing an N-heteryl moiety showed the potential for antimicrobial activity. The in vitro antihistaminic activity of these compounds, determined using the isolated guinea pig ileum method, suggests their applicability in addressing microbial resistance issues (A. R. Rao & V. Reddy, 1994).
Molecular Docking and Spectroscopy
A study involving the structural and vibrational investigation of a similar compound, 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide, highlighted the utility of DFT calculations, FT-IR, and FT-Raman spectroscopy in understanding compound interactions. Molecular docking suggested inhibitory activity against the BRCA2 complex, indicating potential use in targeted cancer therapy (A. El-Azab et al., 2016).
Synthesis and Characterization for Pharmacological Activities
Research on the synthesis of thiazole compounds under various reaction conditions demonstrated the importance of the reaction medium in organic synthesis and pharmaceutical research. New compounds synthesized showed potential for further pharmacological evaluation, emphasizing the role of synthetic chemistry in developing new therapeutic agents (N. Berber, 2022).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-aminobenzophenone with ethyl acetoacetate to form 2-(1-oxo-2-(phenylamino)ethyl)benzoic acid ethyl ester. This intermediate is then reacted with isopropylamine to form 2-(1-oxo-2-(phenylamino)ethyl)benzoic acid isopropylamide. The final compound is obtained by reacting 2-(1-oxo-2-(phenylamino)ethyl)benzoic acid isopropylamide with 2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazoline in the presence of a coupling agent such as EDCI or DCC.", "Starting Materials": [ "2-aminobenzophenone", "ethyl acetoacetate", "isopropylamine", "2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazoline", "coupling agent (e.g. EDCI or DCC)" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 2-(1-oxo-2-(phenylamino)ethyl)benzoic acid ethyl ester.", "Step 2: Reaction of 2-(1-oxo-2-(phenylamino)ethyl)benzoic acid ethyl ester with isopropylamine in the presence of a coupling agent such as EDCI or DCC to form 2-(1-oxo-2-(phenylamino)ethyl)benzoic acid isopropylamide.", "Step 3: Reaction of 2-(1-oxo-2-(phenylamino)ethyl)benzoic acid isopropylamide with 2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazoline in the presence of a coupling agent such as EDCI or DCC to form the final compound, 2-(4-(2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopropylacetamide." ] } | |
CAS-Nummer |
946241-93-6 |
Produktname |
2-(4-(2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopropylacetamide |
Molekularformel |
C29H30N4O4 |
Molekulargewicht |
498.583 |
IUPAC-Name |
2-[4-[2,4-dioxo-1-[2-oxo-2-(2-phenylethylamino)ethyl]quinazolin-3-yl]phenyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C29H30N4O4/c1-20(2)31-26(34)18-22-12-14-23(15-13-22)33-28(36)24-10-6-7-11-25(24)32(29(33)37)19-27(35)30-17-16-21-8-4-3-5-9-21/h3-15,20H,16-19H2,1-2H3,(H,30,35)(H,31,34) |
InChI-Schlüssel |
VSXWJGSLLRTSJJ-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride](/img/structure/B2502217.png)
![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B2502218.png)


![(3'-methoxy-[1,1'-biphenyl]-4-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2502223.png)
![N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)-2,2-diphenylacetamide](/img/structure/B2502224.png)

![N-[4-(2-chloroethylsulfanylsulfonyl)phenyl]acetamide](/img/structure/B2502227.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502231.png)